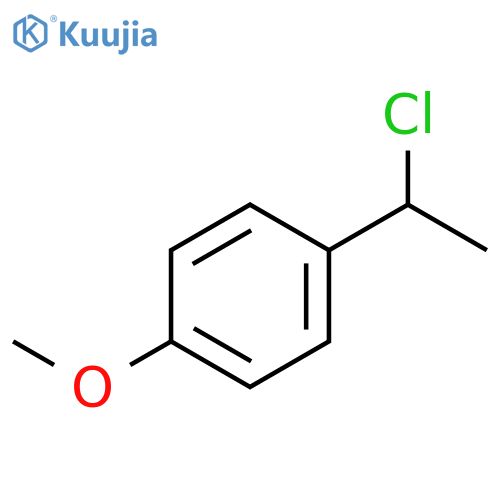Cas no 1538-89-2 (1-(1-chloroethyl)-4-methoxybenzene)

1538-89-2 structure
商品名:1-(1-chloroethyl)-4-methoxybenzene
1-(1-chloroethyl)-4-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(1-chloroethyl)-4-methoxy-
- 1-(1-chloroethyl)-4-methoxybenzene
- SCHEMBL365643
- AKOS005200160
- 1-CHLORO-1-(4-METHOXYPHENYL)ETHANE
- 1538-89-2
- BAA53889
- NS-01397
- 1-(1-chloroethyl)-4-methoxy-benzene
- DTXSID20456520
-
- インチ: InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
- InChIKey: ZVBHVYBULNCPQB-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(C=C1)OC)Cl
計算された属性
- せいみつぶんしりょう: 170.04993
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
1-(1-chloroethyl)-4-methoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C413415-25mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 25mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C413415-5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
| Key Organics Ltd | NS-01397-100mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 100mg |
£333.01 | 2025-02-09 | |
| TRC | C413415-2.5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| Key Organics Ltd | NS-01397-1g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 1g |
£587.00 | 2025-02-09 | |
| Key Organics Ltd | NS-01397-0.25g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 0.25g |
£422.00 | 2025-02-09 |
1-(1-chloroethyl)-4-methoxybenzene 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
1538-89-2 (1-(1-chloroethyl)-4-methoxybenzene) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
